Egtftsdvssylegqaakefiawlvkgr
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Overview
Description
Glucagon-like peptide-1 (9-36) amide is a metabolite of glucagon-like peptide-1 (7-36) amide, which is an incretin hormone released from intestinal L cells in response to nutrient ingestion. While glucagon-like peptide-1 (7-36) amide is known for its insulinotropic action, glucagon-like peptide-1 (9-36) amide was initially considered biologically inactive. recent studies have shown that it possesses significant biological activities, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Glucagon-like peptide-1 (9-36) amide is primarily produced through the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-4. This enzyme-mediated reaction occurs rapidly in vivo, converting the active form of glucagon-like peptide-1 into its metabolite . Industrial production methods typically involve recombinant DNA technology to produce glucagon-like peptide-1 (7-36) amide, followed by enzymatic conversion to glucagon-like peptide-1 (9-36) amide .
Chemical Reactions Analysis
Glucagon-like peptide-1 (9-36) amide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reactive oxygen species, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can occur under specific conditions, although they are less common for this peptide.
Substitution: Substitution reactions can involve the replacement of specific amino acid residues within the peptide chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glucagon-like peptide-1 (9-36) amide has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying enzymatic cleavage and peptide stability.
Biology: The peptide is studied for its role in cellular signaling and metabolic regulation.
Medicine: Glucagon-like peptide-1 (9-36) amide has shown potential in neuroprotection, anti-inflammatory effects, and cardiovascular protection. .
Mechanism of Action
Glucagon-like peptide-1 (9-36) amide exerts its effects through several molecular targets and pathways:
Neuroprotection: It activates signaling pathways that reduce oxidative stress and inflammation in neuronal cells.
Metabolic Regulation: It influences glucose homeostasis by modulating insulin and glucagon secretion.
Comparison with Similar Compounds
Glucagon-like peptide-1 (9-36) amide is compared with other similar compounds, such as:
Glucagon-like peptide-1 (7-36) amide: The parent compound known for its insulinotropic action.
Glucagon-like peptide-1 (28-36) amide: Another metabolite with distinct biological activities.
Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.
The uniqueness of glucagon-like peptide-1 (9-36) amide lies in its ability to exert significant biological effects despite being initially considered inactive. Its neuroprotective and cardioprotective properties distinguish it from other glucagon-like peptide-1 metabolites .
Properties
Molecular Formula |
C140H214N36O43 |
---|---|
Molecular Weight |
3089.4 g/mol |
IUPAC Name |
4-amino-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148) |
InChI Key |
WPNGPBPCQMDAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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